molecular formula C17H12O2 B2645140 (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one CAS No. 1164484-98-3

(E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one

Cat. No.: B2645140
CAS No.: 1164484-98-3
M. Wt: 248.281
InChI Key: GVRRNXHKGSQJBT-SOFGYWHQSA-N
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Description

(E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a furan ring and a naphthalene ring connected through a propenone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-furyl aldehyde and 2-acetonaphthone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol-water mixture at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce different substituents on the aromatic rings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.

Scientific Research Applications

Mechanism of Action

The biological activities of (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one are attributed to its ability to interact with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, characterized by two phenyl rings connected by a propenone linkage.

    Flavonoids: A class of compounds structurally related to chalcones, known for their antioxidant and anti-inflammatory properties.

    Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system, known for its anti-inflammatory and anticancer activities.

Uniqueness

(E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one is unique due to the presence of both a furan ring and a naphthalene ring, which impart distinct chemical and biological properties. The combination of these structural features enhances its reactivity and potential for diverse applications compared to other chalcones and related compounds .

Properties

IUPAC Name

(E)-1-(furan-3-yl)-3-naphthalen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-17(16-9-10-19-12-16)8-6-13-5-7-14-3-1-2-4-15(14)11-13/h1-12H/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRRNXHKGSQJBT-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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